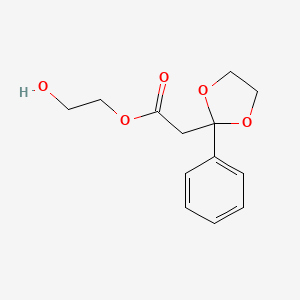
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring fused with a phenyl group and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is unique due to the presence of both a phenyl group and a dioxolane ring, which confer distinct chemical and physical properties. These structural features make it particularly useful in applications requiring specific reactivity and stability profiles.
Propiedades
Número CAS |
63444-69-9 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C13H16O5/c14-6-7-16-12(15)10-13(17-8-9-18-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
Clave InChI |
AYFWDDWKCJBEHC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CC(=O)OCCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
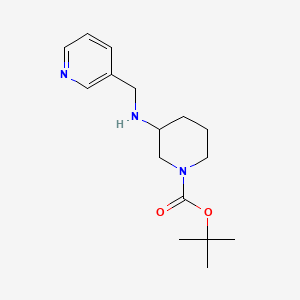
![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)

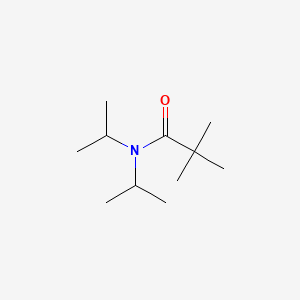
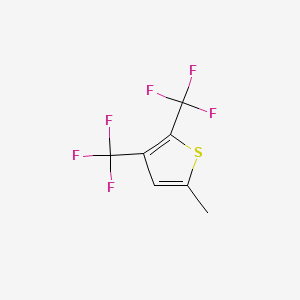
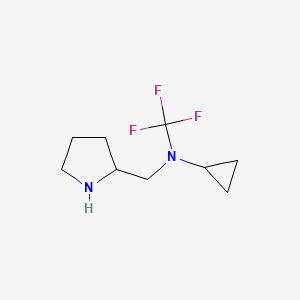
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)





